Fmoc-Cys(Trt)-OMe
Description
Significance of Cysteine Residues in Peptide and Protein Structure and Function
Cysteine is a unique amino acid due to its sulfur-containing thiol group (-SH). This functional group is highly reactive and participates in a variety of critical biological functions. bbk.ac.ukfrontiersin.org Perhaps most notably, the thiol groups of two cysteine residues can be oxidized to form a disulfide bond (-S-S-), creating a covalent linkage that can be either within a single polypeptide chain (intrachain) or between two separate chains (interchain). bbk.ac.uknih.gov These disulfide bridges are vital for stabilizing the three-dimensional structures of many proteins, particularly those that are secreted from cells. russelllab.orgpatsnap.com The correct formation of disulfide bonds is often essential for a protein's biological activity.
Beyond its structural role, cysteine is frequently found in the active sites of enzymes, where its thiol group can act as a potent nucleophile in catalytic processes. bbk.ac.ukrusselllab.org A well-known example is the cysteine protease family of enzymes. russelllab.org Furthermore, the thiol group can coordinate with metal ions, such as zinc, which is crucial for the structure and function of proteins like zinc fingers. nih.gov The redox-sensitive nature of cysteine also allows it to act as a sensor for reactive oxygen species, playing a role in cellular signaling and response to oxidative stress. frontiersin.orgnih.gov Given its multifaceted roles, the ability to incorporate cysteine into synthetic peptides with precision is of paramount importance.
Rationale for Fluorenylmethyloxycarbonyl (Fmoc) and Trityl (Trt) Protecting Groups in Cysteine Chemistry
The combination of the Fmoc group for Nα-protection and the Trt group for thiol side-chain protection has become a widely adopted strategy in modern SPPS for several key reasons. bachem.comnih.gov
Orthogonality: The Fmoc group is cleaved by a secondary amine base, typically piperidine (B6355638), while the Trt group is removed by mild acid, such as trifluoroacetic acid (TFA). peptide.comnih.gov This orthogonality is crucial as it allows for the selective removal of the N-terminal Fmoc group at each step of peptide elongation without affecting the Trt-protected cysteine side chain. peptide.com
Mild Deprotection Conditions: The use of piperidine for Fmoc removal and TFA for Trt cleavage avoids the harsh, globally deprotecting reagents like HF used in older Boc-based strategies. nih.gov This makes the Fmoc/Trt strategy compatible with a wider range of sensitive amino acids and modifications.
Convenience: The Trt group on cysteine is typically removed during the final cleavage of the peptide from the solid support with a TFA "cocktail," which also removes other acid-labile side-chain protecting groups. sigmaaldrich.com This simplifies the workup procedure. For routine synthesis of peptides containing a free thiol, the Trityl group is highly recommended. sigmaaldrich.com
The Trityl group's acid lability allows for the generation of the free thiol upon final cleavage, which can then be oxidized to form disulfide bonds if desired. sigmaaldrich.com While highly effective, challenges such as potential racemization of the C-terminal cysteine during prolonged base treatment have been noted, leading to ongoing refinements in the methodology. nih.gov
Overview of Fmoc-Cys(Trt)-OMe as a Specialized Amino Acid Building Block in Chemical Synthesis
This compound is a derivative of cysteine where the α-amino group is protected by Fmoc, the thiol side chain is protected by the bulky Trt group, and the C-terminal carboxylic acid is esterified as a methyl ester (-OMe). This specific combination of protecting groups makes it a valuable, albeit specialized, building block primarily for solution-phase peptide synthesis rather than the more common solid-phase methods.
In SPPS, the C-terminal amino acid is typically anchored to a resin. However, in solution-phase synthesis, peptide fragments are coupled together in a solvent. The C-terminal methyl ester of this compound serves as a temporary protecting group for the carboxylate, preventing it from reacting during coupling reactions where this residue is not the C-terminal unit of the final fragment. This ester can be selectively removed (saponified) to allow for further chain elongation at the C-terminus.
This compound can be used in the synthesis of specific peptide fragments that are later assembled into a larger peptide. For instance, a dipeptide fragment can be synthesized using this compound, which is then deprotected at either the N-terminus (Fmoc removal) or C-terminus (ester hydrolysis) for subsequent coupling reactions. This approach is particularly useful in fragment condensation strategies for the synthesis of large and complex peptides. google.com
Properties of this compound
| Property | Value |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-L-cysteine methyl ester |
| Synonyms | This compound, (R)-methyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(tritylthio)propanoate |
| CAS Number | 245088-56-6 |
| Molecular Formula | C₃₈H₃₃NO₄S |
| Molecular Weight | 599.74 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Data sourced from Iris Biotech GmbH. iris-biotech.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-42-36(40)35(39-37(41)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,39,41)/t35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNJTEDEMZMQQD-DHUJRADRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Physicochemical Considerations of Fmoc Cys Trt Ome
Synthetic Methodologies for Fmoc-Cys(Trt)-OMe Formation
The synthesis of this compound involves a multi-step process that requires careful protection of the reactive functional groups of cysteine. The primary sequence involves the protection of the thiol group, followed by the protection of the α-amino group, and finally, the esterification of the C-terminal carboxylic acid.
Esterification Procedures for C-Terminal Methyl Ester Formation
The formation of the methyl ester at the C-terminus of the protected cysteine is a critical step. This modification prevents the free carboxylate from participating in unwanted side reactions during peptide coupling. nih.gov Several methods can be employed for this esterification:
Thionyl Chloride in Methanol: A common and efficient method involves treating the Fmoc-protected amino acid with thionyl chloride in methanol. nih.govmdpi.com This reaction proceeds smoothly at room temperature to yield the corresponding methyl ester. nih.gov
Methyl Iodide and a Base: An alternative route utilizes methyl iodide in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This method is particularly useful for substrates that may be sensitive to acidic conditions. nih.gov
From Fmoc-Cys(Trt)-OH: The direct esterification of Fmoc-Cys(Trt)-OH can be achieved using reagents like benzyl (B1604629) bromide and a base in a suitable solvent, followed by purification. nih.gov
| Reagent/Method | Conditions | Typical Yield | Reference |
| Thionyl Chloride/Methanol | Room temperature, overnight | Quantitative | nih.govmdpi.com |
| Methyl Iodide/DIPEA/DCM | Room temperature, up to 5 days | Good | nih.gov |
| Benzyl Bromide/DIEA/DMF | 60 °C, 2 hours | Not specified | nih.gov |
N-Alpha Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategies
The Nα-Fmoc protecting group is fundamental to modern peptide synthesis due to its stability under various conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. peptide.comiris-biotech.de The introduction of the Fmoc group is usually achieved by reacting the amino acid with:
9-fluorenylmethyl chloroformate (Fmoc-Cl): This is a highly reactive reagent that readily forms the carbamate (B1207046) with the amino group. wikipedia.org
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): This reagent offers a more stable alternative to Fmoc-Cl and provides good yields of the protected amino acid. wikipedia.org
The Fmoc group's orthogonality with acid-labile side-chain protecting groups is a cornerstone of the Fmoc/tBu strategy in SPPS. peptide.combiosynth.com
S-Trityl (Trt) Thiol Protection Protocols
The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection during synthesis. bachem.com The S-trityl (Trt) group is a widely used protecting group for this purpose due to its bulkiness, which prevents side reactions, and its lability under acidic conditions. peptide.compeptide.com The introduction of the Trityl group can be accomplished by reacting cysteine with triphenylmethanol (B194598) in the presence of an acid like trifluoroacetic acid. uoa.gr The Trt group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved with trifluoroacetic acid (TFA), often in the final step of peptide synthesis along with cleavage from the resin. peptide.comthermofisher.com
Spectroscopic and Chromatographic Methods for Investigating Synthetic Purity and Reaction Progress
Ensuring the purity of this compound and monitoring the progress of its synthesis and subsequent use in peptide synthesis are critical for obtaining the desired final product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of Fmoc-protected amino acids. phenomenex.comphenomenex.com Chiral HPLC, utilizing polysaccharide-based chiral stationary phases, is specifically used to determine the enantiomeric purity, which is crucial as racemization can occur during synthesis. windows.netsigmaaldrich.com HPLC is also used to monitor the progress of coupling reactions and deprotection steps during SPPS. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its intermediates. bris.ac.ukbeilstein-journals.orgmdpi.com The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure and can confirm the successful installation of the protecting groups and the methyl ester. For instance, the presence of signals corresponding to the fluorenyl, trityl, and methyl groups confirms the desired structure. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. bris.ac.ukbeilstein-journals.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide accurate mass-to-charge ratio data, confirming the identity of the product. rsc.org
| Technique | Application | Key Information Provided |
| Reversed-Phase HPLC | Purity assessment, reaction monitoring | Retention time, peak area (purity) |
| Chiral HPLC | Enantiomeric purity determination | Separation and quantification of enantiomers |
| ¹H NMR Spectroscopy | Structural confirmation | Chemical shifts and coupling constants of protons |
| ¹³C NMR Spectroscopy | Structural confirmation | Chemical shifts of carbon atoms |
| Mass Spectrometry (ESI-MS) | Molecular weight determination | Mass-to-charge ratio (m/z) |
Influence of Protecting Group Selection on Molecular Reactivity and Stability in Synthetic Pathways
The Fmoc group , protecting the α-amine, is stable to acidic and neutral conditions but is readily cleaved by bases like piperidine. peptide.comiris-biotech.de This orthogonality is crucial in Fmoc-based SPPS, allowing for the selective deprotection of the N-terminus for chain elongation without affecting the acid-labile side-chain protecting groups. peptide.combiosynth.com
The S-trityl (Trt) group provides robust protection for the cysteine thiol. Its significant steric hindrance prevents unwanted side reactions such as oxidation or alkylation. sigmaaldrich.com The Trt group is stable to the basic conditions required for Fmoc removal but is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA). peptide.comnih.gov The stability of the trityl cation formed upon cleavage necessitates the use of scavengers, such as triisopropylsilane (B1312306) (TIS), to prevent side reactions like the reattachment of the trityl group to other nucleophilic residues, such as tryptophan. sigmaaldrich.comnih.govsigmaaldrich.com The acid lability of the Trt group is influenced by the stability of the carbocation generated during cleavage. researchgate.net
The C-terminal methyl ester protects the carboxyl group, preventing it from acting as a nucleophile during the activation and coupling of the next amino acid in the sequence. nih.gov However, the ester must be hydrolyzed (saponification) to the free carboxylic acid if the peptide fragment is to be further elongated at its C-terminus in solution-phase synthesis. This step requires careful selection of conditions to avoid premature cleavage of the Fmoc group. nih.gov
Advanced Methodologies in Peptide Synthesis Utilizing Fmoc Cys Trt Ome
Applications in Solution-Phase Peptide Synthesis (LPPS)
While solid-phase peptide synthesis (SPPS) is more common for routine peptide preparation, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis and the preparation of complex peptide segments. Fmoc-Cys(Trt)-OMe is well-suited for LPPS due to the orthogonal nature of its protecting groups.
In convergent or segment condensation strategies, smaller, protected peptide fragments are synthesized and purified individually before being coupled together in solution to form the final, larger peptide. acs.org This approach avoids the cumulative yield losses associated with the stepwise synthesis of long peptides. acs.org
This compound can be incorporated as the C-terminal residue of a peptide fragment. The methyl ester protects the C-terminus during the synthesis of the fragment. Following the synthesis of the peptide segment, the N-terminal Fmoc group of another fragment can be removed, and the two fragments can be coupled in solution. The Trt group on the cysteine side chain remains stable during these steps, preventing unwanted disulfide bond formation. rsc.org This strategy is particularly useful for the synthesis of long peptides and small proteins. acs.org
For example, a protected peptide fragment with C-terminal this compound can be prepared. After the synthesis of this fragment is complete, the Fmoc group is removed to expose the N-terminal amine. This fragment can then be coupled with another peptide fragment that has an activated C-terminus. The stability of the Trt and methyl ester groups under these coupling conditions is crucial for the success of the fragment condensation.
Conformationally constrained peptides, such as cyclic peptides, often exhibit enhanced biological activity and stability compared to their linear counterparts. nih.gov this compound is a valuable tool in the synthesis of these structures in solution.
One common strategy for cyclization involves the formation of a disulfide bond between two cysteine residues within a linear peptide precursor. In a solution-phase approach, a linear peptide containing two Cys(Trt) residues can be synthesized. After the full-length linear peptide is assembled, the Trt groups can be removed under mild acidic conditions, followed by oxidation of the free thiols in dilute solution to favor intramolecular cyclization. bachem.com
Alternatively, head-to-tail cyclization can be achieved. A linear peptide synthesized using this compound at the C-terminus can be deprotected at both the N-terminus (by removing the Fmoc group) and the C-terminus (by hydrolyzing the methyl ester). The resulting free N-terminal amine and C-terminal carboxylic acid can then be coupled using a suitable activating agent to form a cyclic peptide. The Trt group on the cysteine side chain would be removed in a final deprotection step.
Segment Condensation and Fragment Coupling Strategies
Integration into Solid-Phase Peptide Synthesis (SPPS) for C-Terminal Ester Peptides
This compound has found a significant application in SPPS, particularly for the synthesis of peptides with a C-terminal ester functionality. This is achieved through innovative anchoring strategies that utilize the cysteine side chain.
A key methodology involves anchoring this compound to a trityl-based resin, such as 2-chlorotrityl chloride (2-ClTrt-Cl) resin, via its side-chain thiol. nih.govresearchgate.net In this approach, the thiol group of Fmoc-Cys-OMe displaces the chloride on the resin, forming a stable thioether linkage. nih.gov This leaves the N-terminal Fmoc group and the C-terminal methyl ester available for the subsequent steps of SPPS.
The peptide chain is then elongated from the N-terminus using standard Fmoc-based protocols. nih.govresearchgate.net Upon completion of the synthesis, the peptide is cleaved from the resin using acidic conditions, such as a solution of trifluoroacetic acid (TFA). nih.gov This cleavage not only releases the peptide from the solid support but also simultaneously removes the acid-labile side-chain protecting groups, including the Trt group from the C-terminal cysteine. The final product is a peptide with a C-terminal methyl ester. nih.gov
A significant advantage of this side-chain anchoring strategy is the minimization of racemization at the C-terminal cysteine residue. nih.govresearchgate.net Racemization can be a serious side reaction during the repeated exposure to the basic conditions (e.g., piperidine) used for Fmoc deprotection in standard SPPS. nih.govchempep.com However, studies have shown that when Fmoc-Cys-OMe is anchored via its side chain, the level of epimerization is minimal. nih.govresearchgate.net
| Resin Type | Amino Acid Derivative | Loading Efficiency | Reference |
| Trityl Chloride Resin | Fmoc-Cys-OMe | >85% | nih.gov |
| Trityl Chloride Resin | Fmoc-Cys-OEt | 55% | nih.gov |
| Trityl Chloride Resin | Fmoc-Cys-OiPr | 46% | nih.gov |
The use of this compound in SPPS is highly compatible with the principle of orthogonal protection, which is fundamental to modern peptide synthesis. iris-biotech.desigmaaldrich-jp.com The Fmoc group is labile to basic conditions (e.g., piperidine), the Trt group is labile to acidic conditions (e.g., TFA), and the thioether linkage to the trityl resin is also acid-labile. bachem.comchempep.comiris-biotech.de
This orthogonality allows for the selective removal of the Fmoc group at each step of peptide chain elongation without affecting the Trt group or the resin linkage. iris-biotech.de Similarly, other acid-labile protecting groups commonly used in Fmoc-SPPS, such as tert-butyl (tBu) for aspartic acid, glutamic acid, and tyrosine, or Boc for lysine, are compatible with this strategy as they are also removed during the final TFA cleavage step. iris-biotech.denih.gov
This compatibility allows for the synthesis of complex peptides containing a variety of functionalized amino acids, with the assurance that the protecting groups can be removed in a controlled and predictable manner. The use of this compound within a broader orthogonal protection scheme enables the synthesis of peptides with multiple disulfide bonds, where different cysteine residues are protected with groups that can be removed under different conditions. sigmaaldrich-jp.com For instance, one could use Fmoc-Cys(Trt)-OH in conjunction with Fmoc-Cys(Acm)-OH, where the acetamidomethyl (Acm) group is stable to TFA but can be removed with reagents like mercury(II) acetate (B1210297) or iodine. bachem.com
Thiol-Mediated Resin Anchoring Strategies for Ester Peptides
Role in Native Chemical Ligation (NCL) Precursors and Related Bio-orthogonal Chemistries
Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. nih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov this compound can be instrumental in preparing the N-terminal cysteine-containing fragment.
A peptide fragment with an N-terminal cysteine can be synthesized using this compound as the N-terminal residue. In this case, the synthesis would typically be performed on a resin that yields a C-terminal carboxylic acid or amide upon cleavage. After the synthesis of the fragment is complete, all protecting groups, including the Trt group from the N-terminal cysteine, are removed. This yields the required peptide fragment with a free N-terminal cysteine, ready for ligation with a peptide thioester.
Furthermore, the thiol group of cysteine, once deprotected from its Trt group, is a key functional handle for various bio-orthogonal chemistries. These are reactions that can occur in a biological environment without interfering with native biochemical processes. The thiol-ene reaction, for example, involves the addition of a thiol to an alkene. frontiersin.org A peptide containing a deprotected cysteine residue (derived from a this compound precursor) can be reacted with a molecule containing an alkene to form a stable thioether linkage. This can be used to attach lipids, carbohydrates, or other modifications to the peptide. frontiersin.org
The versatility of the thiol group makes cysteine a valuable residue for site-specific modification of peptides and proteins. By using this compound in the synthesis, a protected cysteine can be incorporated at a specific position, and the thiol can be unmasked at the appropriate stage for subsequent bio-orthogonal reactions.
Strategies for the Incorporation of Isotope-Labeled this compound in Structural Biology Studies
The site-specific incorporation of stable isotopes into peptides and proteins is a powerful tool in structural biology, enabling detailed analysis by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). sigmaaldrich.com Isotope-labeled this compound, and its corresponding acid Fmoc-Cys(Trt)-OH, serve as crucial building blocks for introducing isotopically enriched cysteine residues into synthetic peptides. This allows for the precise investigation of protein structure, dynamics, and interactions.
The most common stable isotopes used for labeling amino acids are ¹³C, ¹⁵N, and ²H (deuterium). sigmaaldrich.comisotope.com These isotopes can be incorporated into Fmoc-Cys(Trt)-OH at various positions. For instance, commercially available variants include ¹⁵N-labeling of the alpha-amino group, as well as uniform ¹³C and ¹⁵N labeling of the entire cysteine backbone. sigmaaldrich.com Deuterium-labeled versions, such as Fmoc-L-Cys(Trt)-OH (3,3-D₂), are also available for specific applications in biomolecular NMR and proteomics. isotope.com
The choice of isotopic labeling strategy depends on the specific research question and the analytical technique being employed. For example, ¹⁵N labeling is often sufficient for certain NMR experiments, while more complex studies may require uniform ¹³C and ¹⁵N labeling to resolve spectral overlap and facilitate resonance assignment. sigmaaldrich.comnih.gov
The synthesis of peptides containing isotope-labeled cysteine residues typically follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govnih.gov The labeled Fmoc-Cys(Trt)-OH is incorporated at the desired position in the peptide sequence using standard coupling reagents. nih.gov To conserve expensive labeled reagents, a common strategy involves a double coupling with a limited amount of the labeled amino acid, followed by a capping step with the unlabeled version to ensure complete acylation. nih.gov
Table 1: Commercially Available Isotope-Labeled Fmoc-Cys(Trt) Derivatives
| Compound Name | Isotopic Label | Purity | Applications |
| Fmoc-Cys(Trt)-OH-¹⁵N | 98 atom % ¹⁵N | 97% (CP) | Peptide synthesis, bio NMR sigmaaldrich.comalfa-chemistry.com |
| Fmoc-Cys(Trt)-OH-[¹³C₃,¹⁵N] | 99 atom % ¹³C; 99 atom % ¹⁵N | 98% by CP | Peptide synthesis, MS-based proteomics |
| L-Cysteine-N-Fmoc, S-trityl (3,3-D₂, 98%) | 98% atom D | 98%+ | Biomolecular NMR, Proteomics isotope.com |
Once the labeled peptide is synthesized, it can be used in a variety of structural biology applications. In NMR spectroscopy, the presence of ¹³C and ¹⁵N labels allows for the use of multidimensional heteronuclear correlation experiments, which are essential for determining the three-dimensional structure of proteins and studying their dynamics. sigmaaldrich.com Isotope labeling is particularly valuable for studying large proteins and protein complexes, where spectral overlap can be a significant challenge. nih.gov
In mass spectrometry-based proteomics, isotope-labeled peptides are used as internal standards for accurate protein quantification. acs.org This approach, known as stable isotope labeling with amino acids in cell culture (SILAC) or through chemical labeling, allows for the precise comparison of protein abundance between different samples. acs.org The mass shift introduced by the isotopic labels enables the differentiation and quantification of peptides from different experimental conditions. acs.org For example, an analytical method using liquid chromatography-mass spectrometry (LC-MS)/MS has been developed for the quantitative analysis of S-methyl-l-cysteine and its sulfoxide (B87167) in human fluids using isotope-labeled internal standards. nih.govresearchgate.net
The incorporation of isotope-labeled this compound provides a versatile and powerful approach for gaining detailed insights into the structure, function, and dynamics of peptides and proteins. The availability of various isotopically labeled forms of this compound, coupled with advanced analytical techniques, continues to drive progress in the field of structural biology.
Challenges and Mechanistic Considerations in Fmoc Cys Trt Ome Based Syntheses
Investigation of Racemization Mechanisms at the Cysteine Alpha-Carbon
A significant challenge in the synthesis of peptides containing cysteine is the propensity for racemization at the α-carbon. rsc.orgnih.gov This loss of stereochemical purity can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have altered biological activity. The racemization of cysteine is notably more pronounced compared to many other amino acids due to the acidity of the α-proton, which is stabilized by the adjacent sulfur atom. nih.gov
Base-Induced Epimerization During Fmoc Deprotection
The repeated use of a secondary amine base, typically piperidine (B6355638) in DMF, to remove the Fmoc protecting group is a standard step in Fmoc-SPPS. chempep.com However, this basic treatment can induce epimerization at the α-carbon of the C-terminal cysteine residue esterified to the resin. sigmaaldrich.comnih.gov This occurs through the abstraction of the α-proton by the base, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a mixture of L- and D-isomers. nih.govrsc.org
The extent of this base-induced epimerization is influenced by several factors, including the nature of the resin linkage and the duration of base exposure. sigmaaldrich.comnih.gov For instance, C-terminal cysteine residues attached to Wang-type resins are particularly susceptible to this side reaction. sigmaaldrich.com The use of more sterically hindered resins, such as 2-chlorotrityl chloride resin, can mitigate this issue to some extent. sigmaaldrich.compeptide.com Additionally, prolonged exposure to piperidine during the deprotection of subsequent amino acids in the growing peptide chain can exacerbate the problem. nih.govrsc.org Another base-catalyzed side reaction is the formation of 3-(1-piperidinyl)alanine, which occurs via elimination of the protected thiol to form a dehydroalanine (B155165) intermediate, followed by the addition of piperidine. peptide.com The bulky trityl group helps to minimize this side reaction, though it may not be entirely eliminated. peptide.com
Coupling Reagent Effects on Stereochemical Integrity and Oxazolone Formation
The activation of the carboxylic acid of the incoming Fmoc-amino acid is a critical step for peptide bond formation. However, this activation process can also be a major source of racemization. mdpi.com Most amino acids racemize via the formation of a 5(4H)-oxazolone intermediate. chempep.comnih.gov This cyclic intermediate can readily enolize, leading to a loss of stereochemistry at the α-carbon. chempep.com While cysteine can also racemize through this pathway, it is particularly susceptible to direct enolization due to the stabilizing effect of the sulfur atom on the resulting carbanion. nih.gov
The choice of coupling reagent and the presence of a base significantly impact the degree of racemization. chempep.comnih.gov Uronium and phosphonium (B103445) salt-based reagents like HBTU and PyBOP, when used in the presence of tertiary amines such as diisopropylethylamine (DIEA), are known to cause considerable racemization of Fmoc-Cys(Trt)-OH. nih.govresearchgate.netresearchgate.net The base is required to form the carboxylate anion for activation, but it also promotes α-proton abstraction. nih.gov
Studies have shown that the extent of racemization is highly dependent on the specific combination of coupling reagent and base used. For example, one study comparing different coupling conditions for Fmoc-L-Cys(Trt)-OH found that racemization occurred with all tested coupling reagents except for the combination of diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). nih.gov
Side Reactions Associated with Trityl Deprotection and Thiol Reactivity
Beyond racemization, the deprotection of the trityl group and the subsequent reactivity of the free thiol present additional challenges that must be carefully managed to ensure the successful synthesis of the target peptide.
Incomplete Cleavage and Cation Scavenging Considerations
The trityl group is typically removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). bachem.comsigmaaldrich.com This acidolysis proceeds via the formation of a stable trityl cation. total-synthesis.comnih.gov However, due to the high stability of this cation and the nucleophilicity of the cysteine thiol, the deprotection reaction is reversible. sigmaaldrich.comsigmaaldrich.com This can lead to incomplete removal of the trityl group or re-alkylation of the thiol.
To drive the deprotection to completion, cation scavengers are essential components of the cleavage cocktail. total-synthesis.comresearchgate.net These scavengers are nucleophilic species that trap the liberated trityl cations, preventing them from reacting with the peptide. total-synthesis.com
Table 2: Common Scavengers for Trityl Deprotection
| Scavenger | Function | Notes & Citations |
|---|---|---|
| Triisopropylsilane (B1312306) (TIS) | A highly effective scavenger that irreversibly reduces the trityl cation to the inert triphenylmethane. bachem.comnih.govresearchgate.net | Considered one of the most efficient scavengers for this purpose. sigmaaldrich.com It is crucial for preventing incomplete deprotection. sigmaaldrich.com |
| 1,2-Ethanedithiol (EDT) | A good scavenger for t-butyl cations and also assists in the removal of the trityl group. sigmaaldrich.com It helps maintain a reducing environment. sigmaaldrich.combiotage.com | Particularly useful for preventing acid-catalyzed oxidation of tryptophan residues. sigmaaldrich.com |
| Water | Can act as a scavenger but is generally less effective than silanes or thiols. |
| Thioanisole | Can be used as a scavenger, but TIS is generally preferred for trityl groups. researchgate.net | |
Incomplete cleavage can also be problematic due to the highly hydrophobic nature of the trityl group. rsc.org Any remaining trityl-protected peptide can complicate purification, and the trityl-scavenger adducts may not be completely removed during the workup. rsc.org
Oxidation of Thiol Moieties and Disulfide Scrambling During Synthesis and Cleavage
Once the trityl group is removed, the free thiol group of cysteine is susceptible to oxidation. rsc.orgbiotage.com This can lead to the formation of undesired intra- or intermolecular disulfide bonds, or further oxidation to sulfenic, sulfinic, or sulfonic acids. biotage.com The formation of disulfide-linked dimers or oligomers is a common side reaction, especially if the oxidation is not controlled. sigmaaldrich.com
To prevent premature oxidation, it is crucial to handle the cleaved peptide under a reducing environment. sigmaaldrich.com The addition of reducing agents like EDT to the cleavage cocktail helps to keep the cysteine residues in their reduced thiol form. sigmaaldrich.combiotage.com
When the goal is to form specific disulfide bridges in peptides containing multiple cysteine residues, a phenomenon known as disulfide scrambling can occur. rapidnovor.com This is the rearrangement of disulfide bonds, leading to a mixture of isomers with incorrect connectivity. rapidnovor.com Scrambling can happen if the oxidation conditions are not carefully controlled or if a free thiol is present that can attack an existing disulfide bond. rapidnovor.com This is a significant challenge in the synthesis of complex, multi-disulfide-containing peptides and often requires strategies involving orthogonal thiol protecting groups that can be removed selectively. bachem.com
Formation of By-products, including β-Elimination and Piperidinylalanine Derivatives
The synthesis of peptides containing cysteine, particularly when it is the C-terminal residue, is frequently complicated by the formation of specific by-products. rsc.orgsigmaaldrich.com A significant side reaction is the base-catalyzed β-elimination of the protected sulfhydryl group, which leads to the formation of a dehydroalanine (DHA) intermediate. iris-biotech.depeptide.com This reaction is particularly problematic during the repetitive Fmoc-deprotection steps, which utilize a secondary amine base, typically piperidine. chempep.com
The mechanism involves the abstraction of the α-proton of the cysteine residue by the base, creating a carbanion. This intermediate can then undergo elimination, with the S-trityl group acting as the leaving group, to form the α,β-unsaturated dehydroalanine. csic.es The highly reactive DHA residue can subsequently undergo a Michael addition reaction with piperidine, the deprotection reagent present in the reaction mixture. This addition results in the formation of an undesired 3-(1-piperidinyl)alanine derivative, which has a mass shift of +51 Da and can be identified by mass spectrometry. peptide.comcsic.es
While the use of the sterically bulky trityl (Trt) protecting group on the cysteine thiol is known to minimize this side reaction compared to other protecting groups like acetamidomethyl (Acm), it does not completely prevent it. iris-biotech.depeptide.combachem.com The propensity for this side reaction is most pronounced when the C-terminal cysteine is anchored to resins via an ester linkage, such as the Wang resin. sigmaaldrich.comsigmaaldrich.com The use of more acid-labile trityl-type resins, like 2-chlorotrityl resin, is recommended to reduce the occurrence of both β-elimination and racemization to more acceptable levels. sigmaaldrich.com
| By-product | Formation Mechanism | Contributing Factors | Mitigation Strategy |
|---|---|---|---|
| Dehydroalanine (DHA) | Base-catalyzed β-elimination of the S-Trt group. iris-biotech.depeptide.com | Repetitive piperidine treatment for Fmoc deprotection; C-terminal position. sigmaaldrich.comchempep.com | Use of sterically hindered Trt group; selection of appropriate resin (e.g., 2-chlorotrityl). peptide.comsigmaaldrich.com |
| 3-(1-Piperidinyl)alanine | Michael addition of piperidine to the dehydroalanine intermediate. iris-biotech.decsic.es | Presence of piperidine during deprotection. chempep.com | Minimizing β-elimination; using alternative deprotection reagents or conditions. iris-biotech.de |
| Racemized Cysteine (D-Cys) | Base-mediated α-proton abstraction during coupling. nih.gov | Highly activating coupling reagents (e.g., HBTU, HATU); use of tertiary amine bases (e.g., DIPEA). nih.govnih.gov | Use of milder coupling reagents (e.g., DIC/Oxyma); avoiding strong bases. nih.gov |
Optimization of Reaction Conditions for Enhanced Yield and Purity in Peptide Elongation
Achieving high yield and purity in the solid-phase peptide synthesis (SPPS) of cysteine-containing peptides requires careful optimization of several reaction parameters. gyrosproteintechnologies.com Factors such as solvent choice, reagent selection, temperature, and reaction time have a profound impact on the efficiency of both the coupling and deprotection steps, as well as on the suppression of the side reactions discussed previously. rsc.org
Solvent Effects on Coupling and Deprotection Efficacy
The solvent system used in SPPS is critical as it must effectively solvate the resin, the growing peptide chain, and the reagents. tandfonline.comunibo.it N,N-Dimethylformamide (DMF) is the conventional solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents. tandfonline.com However, the polarity of the solvent can influence reaction outcomes. rsc.org
Coupling reactions are often promoted by less polar solvents, while the base-mediated Fmoc-deprotection step is typically more efficient in polar solvents. chempep.comrsc.org Dichloromethane (B109758) (DCM) is an optimal solvent for carbodiimide (B86325) activation, but the subsequent coupling proceeds faster in more polar environments like DMF; therefore, mixtures of DCM and DMF are often employed. chempep.com Research into greener alternatives has shown that solvents like Tetrahydrofuran (THF) and Acetonitrile (ACN) can be viable replacements for DMF. rsc.org In some model systems, THF and ACN have demonstrated the ability to reduce racemization compared to DMF and, when used with certain resins, can lead to higher coupling efficiency for hindered peptides. rsc.org The use of binary solvent mixtures allows for the fine-tuning of solvent polarity to balance the requirements of the coupling and deprotection steps, potentially mitigating side reactions. rsc.org
| Solvent | Primary Use / Property | Effect on Coupling | Effect on Deprotection | Noted Side Effects / Benefits |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Standard SPPS solvent, good swelling and solubility. tandfonline.com | Generally efficient. chempep.com | Efficient for Fmoc removal with piperidine. scielo.org.mx | Can promote racemization in some cases compared to alternatives. rsc.org |
| Dichloromethane (DCM) | Often used in mixtures with DMF. chempep.com | Optimal for initial carbodiimide activation. chempep.com | Less effective than DMF for deprotection. | Hazardous nature is a concern. tandfonline.com |
| Tetrahydrofuran (THF) | "Greener" alternative to DMF. rsc.org | Can provide better coupling efficiency for hindered peptides. rsc.org | Effective. | May reduce racemization compared to DMF. rsc.org |
| Acetonitrile (ACN) | "Greener" alternative to DMF. rsc.org | Can provide better coupling efficiency for hindered peptides. rsc.org | Effective. | May reduce racemization compared to DMF. rsc.org |
Reagent Selection for Specific Synthetic Goals and Efficiency
The choice of coupling and deprotection reagents is paramount for controlling side reactions, especially racemization, which is a significant issue for Fmoc-protected cysteine derivatives. sigmaaldrich.comnih.gov The activation of Fmoc-Cys(Trt)-OH can lead to the loss of chiral integrity, with the extent of racemization being highly dependent on the coupling reagent and the base used. nih.govnih.gov
Highly reactive uronium and phosphonium salt-based coupling reagents like HBTU and HATU, particularly when used with tertiary amine bases such as N,N-diisopropylethylamine (DIPEA), can induce significant racemization. chempep.comnih.gov In contrast, coupling performed under more neutral or acidic conditions, for instance using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), results in negligible racemization. nih.gov Studies have shown that for Fmoc-Cys(Trt)-OH, coupling with DIC/Oxyma can virtually eliminate racemization, whereas methods involving HATU can lead to significant D-isomer formation. nih.gov The choice of base is also crucial; weaker bases like 2,4,6-trimethylpyridine (B116444) (TMP) or collidine are preferred over the commonly used DIPEA to suppress racemization. chempep.comnih.gov
For deprotection, while 20% piperidine in DMF is standard, incomplete Fmoc removal can lead to deletion sequences. iris-biotech.de In such cases, extending the reaction time or adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can drive the deprotection to completion. iris-biotech.de
| Coupling Reagent | Base | % D-Isomer Formed | Reference |
|---|---|---|---|
| HATU | NMM | 10.3% | nih.gov |
| HBTU | NMM | 3.4% | nih.gov |
| PyBOP | NMM | 3.0% | nih.gov |
| DIC | Oxyma (additive) | 0.0% | nih.gov |
| HCTU | DIEA | >5% (preactivation dependent) | nih.gov |
| DIPCDI | Oxyma Pure (additive) | 3.3% | sigmaaldrich.com |
*Data is based on specific model peptide syntheses and conditions may vary. NMM = N-methylmorpholine; DIEA = N,N-diisopropylethylamine.
Temperature and Reaction Time Optimization in Peptide Assembly
Temperature and reaction time are interdependent variables that must be carefully controlled to maximize synthesis efficiency while minimizing degradation and side reactions. jpt.comchemrxiv.org Increasing the reaction temperature can accelerate both coupling and deprotection steps, which is beneficial for overcoming steric hindrance and peptide aggregation. gyrosproteintechnologies.comchemrxiv.org Automated fast-flow synthesizers often utilize elevated temperatures (e.g., 90°C) to achieve extremely short cycle times. acs.org
However, higher temperatures can also increase the rate of undesirable side reactions. chemrxiv.org For sensitive residues like cysteine, elevated temperatures can exacerbate racemization and β-elimination. sigmaaldrich.com Therefore, an optimal balance must be found. Often, shorter reaction times at a moderately elevated temperature are sufficient to achieve complete coupling without significant by-product formation. jpt.comchemrxiv.org For example, one study found that optimizing the coupling of a challenging residue at 90°C for just 15 minutes successfully minimized the formation of deletion impurities. acs.org It is crucial to avoid prolonged heating or pre-activation at high temperatures, as this can increase degradation. chemrxiv.org The ideal temperature and time will be sequence-dependent, and test cleavages may be necessary to determine the optimal conditions for a specific peptide. gyrosproteintechnologies.comsigmaaldrich.com
Biomedical and Materials Science Applications Derived from Fmoc Cys Trt Ome Building Blocks
Synthesis of Disulfide-Bridged Peptides and Constrained Peptide Architectures
Disulfide bonds are critical for stabilizing the three-dimensional structures and biological activities of many peptides and proteins. bachem.comsmolecule.com Fmoc-Cys(Trt)-OMe is an essential precursor for introducing cysteine residues into peptide sequences, which are subsequently oxidized to form these vital disulfide linkages. bachem.com
Regioselective Disulfide Bond Formation Strategies
The synthesis of peptides with multiple disulfide bonds requires a strategic approach to ensure the correct pairing of cysteine residues. nih.govrsc.org This is achieved through the use of orthogonal protecting groups on the cysteine thiol side chains. nih.gov The trityl (Trt) group, present in this compound, is an acid-labile protecting group, meaning it can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov
A common strategy for forming two disulfide bonds involves the use of the Trt group in combination with the acetamidomethyl (Acm) group. rsc.org The Trt groups are cleaved during the TFA-mediated cleavage of the peptide from the solid support, generating a precursor with two free thiols. rsc.org The first disulfide bond can then be formed through mild oxidation, such as air oxidation. rsc.org The Acm groups remain intact under these conditions and are subsequently removed by treatment with iodine to form the second disulfide bond. nih.govrsc.org This stepwise approach allows for the controlled and regioselective formation of disulfide bridges.
For peptides with three disulfide bonds, a combination of Trt, Acm, and another orthogonal protecting group like 4-methoxybenzyl (Mob) can be employed. rsc.org The Trt and Acm groups are used to form the first two disulfide bonds as described above. The Mob groups are then cleaved using a mixture of trifluoromethanesulfonic acid (TFMSA) and TFA, followed by oxidation to form the third disulfide bond. rsc.org
Recent advancements have introduced new on-resin methods for disulfide bond formation using reagents like N-chlorosuccinimide (NCS) activated by a low concentration of TFA. This method has been shown to be effective for various cysteine protecting groups, including Trt, Acm, and tert-butyl (tBu), offering a rapid and clean alternative for disulfide assembly. acs.org
Design and Synthesis of Cyclic Peptides and Peptidomimetics
Cyclic peptides and peptidomimetics often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. nih.gov this compound is a key building block in the synthesis of these constrained architectures, where cyclization is achieved through the formation of a disulfide bridge. biosynth.com
The synthesis of cyclic peptides typically involves standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry. nih.gov After assembly of the linear peptide sequence containing two cysteine residues (introduced using Fmoc-Cys(Trt)-OH, a derivative of this compound), the peptide is cleaved from the resin. bachem.com The acid-labile Trt groups are removed during this cleavage step, exposing the free thiol groups. bachem.comsigmaaldrich.com The linear peptide is then subjected to oxidation in a dilute solution to favor intramolecular cyclization, forming the desired disulfide-bridged cyclic peptide. bachem.com
The Ugi multicomponent reaction (U-MCR) offers an alternative and convergent approach for synthesizing disulfide-bridged cyclic peptidomimetics. nih.gov In this strategy, a chiral cysteine-derived isocyanide, synthesized from a precursor like Cys(Trt)-OMe, is reacted with an acid component (such as Fmoc-Cys(Trt)-OH), an amine, and an aldehyde. nih.gov The resulting adduct undergoes oxidative cyclization to form the disulfide-bridged macrocycle. nih.gov
Preparation of Bioconjugates and Chemically Modified Biomolecules
The ability to selectively modify peptides and proteins is crucial for developing new diagnostic and therapeutic agents. chemimpex.comrsc.org this compound provides a versatile handle for the site-specific introduction of modifications.
Site-Specific Modification and Labeling Approaches on Peptides
The thiol group of cysteine is a highly reactive nucleophile, making it an ideal site for chemical modification. sigmaaldrich.com By incorporating this compound into a peptide sequence, a specific cysteine residue can be introduced. After deprotection of the Trt group, the free thiol can be reacted with a variety of electrophilic reagents to attach labels, drugs, or other functional moieties. nih.gov
For example, peptides can be labeled with fluorescent dyes for imaging applications or conjugated to carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity for antibody production. genscript.commedchemexpress.com A variety of modifications can be introduced at the N-terminus, C-terminus, or internally within the peptide sequence. genscript.comthermofisher.com
Integration into Protein Engineering and Semisynthesis Methodologies
This compound and its derivatives are integral to protein engineering and semisynthesis, which combine chemical peptide synthesis with recombinant protein expression to create novel proteins with tailored properties. nih.gov One powerful technique is Native Chemical Ligation (NCL), which allows for the joining of a synthetic peptide with a C-terminal thioester to a recombinant protein fragment containing an N-terminal cysteine. caymanchem.com
Fmoc-Cys(Trt)-OH has been used in the solid-phase synthesis of peptide thioesters, which are key intermediates in NCL. caymanchem.com Furthermore, the ability to introduce specifically placed cysteine residues allows for subsequent modifications. For instance, sortase-mediated transpeptidation is a chemoenzymatic method that uses the enzyme sortase to ligate a synthetic peptide to a protein. nih.govnih.gov Peptides containing cysteine, synthesized using building blocks like Fmoc-Cys(Trt)-OH, can be designed for this purpose, enabling the site-specific labeling of proteins on the surface of live cells. nih.govnih.gov
Development of Peptides for Receptor-Targeting and Activity Modulation in Chemical Biology
Peptides that can selectively bind to and modulate the activity of specific receptors are of great interest in chemical biology and drug development. chemimpex.com The conformational constraint imposed by disulfide bridges, formed from cysteine residues introduced via this compound, can significantly enhance the binding affinity and selectivity of these peptides. nih.gov
For example, cyclic peptides have been designed as inhibitors of Mycobacterium tuberculosis transcription. nih.gov These peptides are synthesized using Fmoc chemistry, and their cyclic structure, which is crucial for their activity, is formed through a disulfide bond. nih.gov Similarly, cyclic melanotropin peptide analogues have been developed as selective ligands for the human melanocortin-4 receptor, with the disulfide bridge playing a key role in defining the peptide's conformation and receptor-binding properties. nih.gov The synthesis of these complex peptides often relies on the strategic use of protecting groups, with the Trt group being a common choice for cysteine protection. nih.gov
Ligand Design and Structure-Activity Relationship (SAR) Studies in Peptide Analogs
The derivatization of amino acids is a fundamental tool in structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity, selectivity, and pharmacokinetic properties of peptide-based ligands. mdpi.com this compound and related compounds are instrumental in this process, enabling the synthesis of diverse peptide analogs for systematic evaluation.
A prominent example of this application is in the synthesis of analogs of the Saccharomyces cerevisiae mating pheromone, a-factor (B1252094). acs.orgacs.org a-Factor is a dodecapeptide with a C-terminal cysteine that is both farnesylated and carboxyl-methylated. To investigate the structural requirements for its biological activity, researchers have synthesized various analogs by modifying the C-terminal ester. acs.org
In these studies, a side-chain anchoring strategy is employed where Fmoc-Cys-OMe is attached to a trityl resin via its thiol group. acs.orgresearchgate.net This resin-bound intermediate is functionally analogous to using a pre-formed this compound building block in solution-phase synthesis. Using standard Fmoc-based solid-phase peptide synthesis (SPPS), the peptide chain is elongated from this starting point. acs.orgresearchgate.net This method allows for the efficient production of the wild-type a-factor, which contains a C-terminal methyl ester, as well as analogs with different ester groups. acs.org
Subsequent biological assays reveal critical insights into the structure-activity relationship. For instance, while analogs with ethyl and isopropyl esters at the C-terminus exhibit near-wild-type activity, an analog with a bulkier benzyl (B1604629) ester is approximately 100-fold less active. acs.org This finding highlights the steric constraints at the C-terminus of the a-factor peptide for effective biological function.
| a-Factor Analog | C-Terminal Modification | Relative Biological Activity | Reference |
|---|---|---|---|
| Wild-Type | Methyl Ester | ~100% | acs.org |
| Analog 1 | Ethyl Ester | Near-wild type | acs.org |
| Analog 2 | Isopropyl Ester | Near-wild type | acs.org |
| Analog 3 | Benzyl Ester | ~1% (100-fold less active) | acs.org |
This systematic modification and evaluation, enabled by building blocks like this compound, is a cornerstone of modern ligand design and peptidomimetic development. acs.orgnih.gov
Application in Peptide-Based Materials and Nanostructures (General Research Context)
Peptides are increasingly utilized as fundamental components in materials science and nanotechnology due to their capacity for programmed self-assembly into well-defined nanostructures. researchgate.netrsc.org The specific amino acid sequence dictates the non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive the formation of materials like nanofibers, nanotubes, and hydrogels. nih.gov Protected cysteine derivatives, including this compound, are valuable in the synthesis of the peptide building blocks for these materials.
In a general research context, peptides designed with cysteine residues at strategic positions can be synthesized and later used to form specific nanostructures. Research has shown that a ferrocene-cyclic-nonapeptide, featuring cysteine residues at both ends, can self-assemble into different morphologies on a mica surface depending on the conditions. Freshly prepared solutions of the peptide tend to form linear nanostructures with lengths of 100-1000 nm and heights of 1.5-4.0 nm. In contrast, when the peptide solution is aged for two months, it predominantly forms ring-like nanostructures with diameters of 100-200 nm.
| Condition | Observed Nanostructure | Typical Dimensions |
|---|---|---|
| Fresh Peptide Solution | Linear Nanostructures | Length: 100-1000 nm; Height: 1.5-4.0 nm |
| Aged Peptide Solution (2 months) | Ring Nanostructures | Diameter: 100-200 nm; Height: ~1.6 nm |
The thiol group of the cysteine residue is key to this process, not only facilitating potential disulfide bridging for cyclization but also enabling anchoring to surfaces like gold, which is critical for creating ordered arrays and functional devices.
Furthermore, these peptide building blocks are used to create hydrogels. By synthesizing multi-armed polyethylene (B3416737) glycol (PEG) polymers functionalized with N-terminal cysteine peptides, researchers can form hydrogels through native chemical ligation. The cysteine thiol reacts with a thioester group on another polymer chain to form a stable amide bond, creating a cross-linked, three-dimensional network capable of holding large amounts of water. The ability to synthesize the precise peptide sequences using tools like this compound is fundamental to designing these advanced functional materials.
Emerging Trends and Future Directions in Fmoc Cys Trt Ome Research
Advanced Automation and High-Throughput Synthesis Methodologies in Peptide Chemistry
The manual synthesis of peptides is labor-intensive and prone to human error. The advent and continuous improvement of automated peptide synthesizers have revolutionized the field, enabling the efficient, reproducible, and rapid production of peptides. americanpeptidesociety.orgcreative-peptides.com This trend directly impacts the use of building blocks like Fmoc-Cys(Trt)-OMe by facilitating their incorporation into long and complex sequences with higher purity and yield. creative-peptides.com
Modern automated systems combine robotic fluid handling with precise control over reaction parameters, such as time, temperature, and reagent concentrations, to streamline the repetitive cycles of deprotection, coupling, and washing inherent to SPPS. americanpeptidesociety.orgcreative-peptides.com
Key Developments and Research Findings:
High-Throughput and Parallel Synthesis: Advanced synthesizers can produce many different peptides simultaneously. formulationbio.com This parallel or high-throughput capability is essential for creating peptide libraries for drug screening and structure-activity relationship studies. formulationbio.comgenscript.com
Microwave-Assisted Peptide Synthesis (MA-SPPS): The integration of microwave heating has significantly accelerated peptide synthesis. genscript.com Microwave energy can prevent peptide chain aggregation and speed up the chemical reactions of coupling and deprotection, reducing synthesis times from days to hours. genscript.com
Flow Chemistry Systems: Continuous flow peptide synthesizers represent another frontier, offering rapid synthesis with reduced waste and the potential for easier scale-up compared to traditional batch methods. vapourtec.com
Real-Time Monitoring: Some modern instruments incorporate real-time monitoring of the Fmoc deprotection step, allowing the synthesizer to automatically adjust reaction times to ensure complete reactions, which is particularly useful for "difficult" sequences.
These technological leaps make the synthesis of previously challenging peptides, such as those with hydrophobic sequences or multiple cysteine residues, more routine. They ensure that high-quality building blocks like this compound are used to their full potential, minimizing waste and maximizing the purity of the final product. creative-peptides.com
| Advanced Feature | Description | Benefit in Peptide Synthesis |
|---|---|---|
| Parallel/High-Throughput Synthesis | Automated synthesis of multiple, unique peptides simultaneously in separate reaction vessels. formulationbio.com | Enables rapid generation of peptide libraries for screening and optimization. genscript.com |
| Microwave Heating | Application of microwave energy to accelerate coupling and deprotection steps. genscript.com | Drastically reduces cycle times, improves synthesis efficiency, and helps overcome aggregation. genscript.com |
| Continuous Flow Reactors | Peptide synthesis occurs in a continuous stream rather than in a static batch reactor. vapourtec.com | Offers fast synthesis, reduced reagent consumption, and potentially easier process scaling. vapourtec.com |
| Automated Monitoring | Integrated sensors (e.g., UV-Vis) to monitor reaction completeness in real-time. | Allows for adaptive synthesis protocols, improving purity and success rates for difficult sequences. americanpeptidesociety.org |
Computational Approaches in Peptide Design and Conformational Analysis
Before a peptide containing this compound is ever synthesized, its sequence and structure can be designed and evaluated in silico. Computational chemistry has become an indispensable tool in peptide science, shifting from a purely explanatory role to a predictive one. mdpi.comresearchgate.net These methods allow researchers to design novel peptides with desired properties, such as high-affinity binding to a biological target or a specific, stable three-dimensional structure. tandfonline.com
The process involves using sophisticated algorithms and force fields to model the behavior of peptides at an atomic level. This allows for the exploration of vast sequence and conformational spaces that would be impossible to screen experimentally. tandfonline.comunits.it
Key Developments and Research Findings:
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing insights into its conformational flexibility, stability, and interactions with other molecules, like water or a receptor protein. mdpi.comnih.gov Techniques like Replica-Exchange Molecular Dynamics (REMD) enhance the sampling of the conformational space. researchgate.netnih.gov
De Novo Peptide Design: Software suites like Rosetta use fragment assembly and energy minimization algorithms to design entirely new peptide sequences predicted to fold into a specific, predetermined structure. mdpi.com This is crucial for creating structurally rigid macrocycles or peptides that mimic protein secondary structures. tandfonline.com
Structure Prediction and Docking: Tools like PEP-FOLD and I-TASSER can predict the three-dimensional structure of linear or cyclic peptides from their amino acid sequence. mdpi.com Molecular docking programs can then predict how these peptides will bind to a target protein, guiding the design of potent inhibitors or binders. units.it
For a researcher planning to synthesize a peptide, these computational tools can predict which sequences are most likely to succeed. For instance, a computational model might suggest a specific placement for a cysteine residue to form a stabilizing disulfide bond or to act as a key contact point with a target. The experimentalist would then use this compound to realize this computationally-guided design in the lab.
| Method / Tool | Principle | Application in Peptide Research |
|---|---|---|
| Molecular Dynamics (MD) | Simulates the physical motions of atoms and molecules based on a force field. mdpi.com | Analyzes conformational stability, folding pathways, and peptide-protein interactions. nih.gov |
| Rosetta | A software suite for macromolecular modeling, using fragment-based assembly and Monte Carlo search algorithms. mdpi.com | De novo design of peptides with specific folds, protein-protein docking, and predicting binding affinity. tandfonline.com |
| PEP-FOLD | A computational framework for de novo prediction of 3D peptide structures from their sequence. mdpi.com | Predicts conformations of linear and cyclic peptides, aiding in structure-based design. mdpi.com |
| Molecular Docking | Predicts the preferred orientation of one molecule when bound to another to form a stable complex. units.it | Identifies potential binding modes and estimates binding affinity of peptide ligands to their receptors. units.it |
Interdisciplinary Applications in Chemical Biology and Supramolecular Chemistry
The unique reactivity of the cysteine thiol group, made accessible through building blocks like this compound, makes it a powerful handle for interdisciplinary applications. discofinechem.com In chemical biology and supramolecular chemistry, the focus extends beyond the peptide sequence itself to how the peptide can be conjugated to other molecules or how it can self-assemble into larger, functional structures.
Chemical Biology Applications:
In chemical biology, the cysteine residue is frequently used for site-specific modification of peptides and proteins. rsc.org After synthesis and deprotection of the Trt group, the resulting free thiol is a nucleophile that can react chemoselectively with various electrophilic partners. This has led to numerous applications:
Bioconjugation: Peptides synthesized with a strategically placed cysteine can be linked to other molecules such as fluorescent dyes for imaging, chelating agents for radiolabeling, or cytotoxic drugs for targeted delivery. beilstein-journals.orgchemimpex.comuniversiteitleiden.nl
Native Chemical Ligation (NCL): NCL is a powerful technique for synthesizing large proteins by ligating smaller, unprotected peptide fragments. nih.gov One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine. The use of Fmoc-Cys(Trt)-OH or its derivatives is fundamental to preparing these N-terminal cysteine fragments. biocrick.comnih.gov
Protein Engineering: The incorporation of cysteine allows for the creation of novel protein structures, such as bicyclic peptides with enhanced stability and binding affinity, which are promising next-generation therapeutics. iris-biotech.de
Supramolecular Chemistry Applications:
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. Peptides are excellent building blocks for supramolecular assembly due to their defined structures and hydrogen-bonding capabilities. The cysteine residue adds another layer of control:
Self-Assembling Nanostructures: Peptides containing cysteine can be designed to self-assemble into nanofibers, hydrogels, or other nanomaterials. The process can be triggered or stabilized by the formation of intermolecular disulfide bonds following the oxidation of the deprotected thiols.
Surface Modification: The thiol group can form strong bonds with gold surfaces, allowing for the controlled assembly of peptide monolayers on nanoparticles or sensor chips, creating functional bio-interfaces.
These interdisciplinary fields leverage the unique chemical properties of the cysteine side chain. The reliable incorporation of this residue using reagents like this compound is the critical first step in the synthesis of these advanced molecular systems. chemimpex.com
Q & A
Basic Research Question
- Trt : Acid-labile (95% TFA), ideal for standard SPPS but incompatible with acid-sensitive peptides.
- Acm : Removed via iodine oxidation, enabling orthogonal deprotection for disulfide bond formation.
- t-Bu : Requires stronger acids (e.g., HF) and is less common in Fmoc chemistry.
For example, Fmoc-Cys(Trt)-OH is preferred in automated synthesis due to its compatibility with TFA cleavage, while Acm derivatives are reserved for oxidative folding workflows .
What methodologies validate the pH-responsive drug release from Fmoc-Cys(Trt)-OH-based nanoparticles?
Advanced Research Question
Dynamic light scattering (DLS) and atomic force microscopy (AFM) demonstrate that nanoparticles coated with Boc-Cys(Trt)-OH shells degrade under acidic conditions (pH 2–5), forming pores for controlled drug release. Acidic pH cleaves the Boc and Trt groups, as confirmed by TEM imaging of hollow core-shell structures. Stability studies (48-hour DLS) show minimal size changes at pH 7, ensuring systemic circulation integrity .
How can researchers optimize coupling efficiency when using Fmoc-Cys(Trt)-OH in challenging peptide sequences?
Advanced Research Question
Coupling efficiency drops in sterically hindered or aggregation-prone sequences. Strategies include:
- Double coupling : Use HBTU/HOBt activation with extended reaction times.
- Pseudoproline dipeptides : Disrupt β-sheet formation to improve solubility.
- Temperature modulation : Conduct reactions at 50°C to enhance resin swelling.
For example, a 5.22% conjugation yield was reported for PNA-PEO conjugates in solid-phase synthesis, highlighting the need for solution-phase approaches in complex systems .
What computational tools support the rational design of Fmoc-Cys(Trt)-OH-derived biomaterials?
Advanced Research Question
Molecular dynamics simulations predict self-assembly behavior, while DFT calculations optimize protecting group stability. Tools like WebMO aid in modeling interactions between Fmoc-Cys(Trt)-OH and hydrophobic/hydrophilic domains, guiding nanoparticle design. Researchers must validate computational predictions with SEM and AFM to correlate theoretical and experimental morphologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
